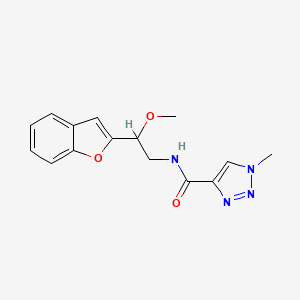

N-(2-(benzofuran-2-yl)-2-méthoxyéthyl)-1-méthyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that features a benzofuran ring, a methoxyethyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Applications De Recherche Scientifique

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mécanisme D'action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Benzofuran derivatives have been reported to impact a variety of biological pathways, contributing to their wide array of biological activities .

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It’s known that the effectiveness of benzofuran derivatives can be influenced by various factors, including the conditions under which they are synthesized .

Analyse Biochimique

Biochemical Properties

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzofuran moiety is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions suggest that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may have antioxidant and enzyme-modulating properties.

Cellular Effects

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function . These effects highlight the potential of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in regulating cellular processes.

Molecular Mechanism

The molecular mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves several key interactions at the molecular level. The benzofuran moiety can bind to specific sites on enzymes, leading to inhibition or activation of their activity . The triazole ring can interact with nucleophilic residues in enzyme active sites, forming stable complexes that alter enzyme function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the diverse biological activities of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.

Attachment of the Methoxyethyl Group: This step involves the etherification of the benzofuran derivative with a suitable methoxyethyl halide.

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

Coupling of the Benzofuran and Triazole Units: The final step involves the coupling of the benzofuran derivative with the triazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives of the benzofuran ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.

Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-5-carboxamide.

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a benzofuran ring and a triazole ring, which imparts distinct biological activities and chemical properties .

Activité Biologique

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzofuran moiety , contributing to its unique chemical properties. The presence of methoxyethyl and carboxamide groups enhances its solubility and biological activity.

Structural Formula

The primary mechanism of action for this compound involves interaction with various biological targets, particularly G protein-coupled receptors (GPCRs) and kinase pathways .

Target Receptors

- 5HT1A Receptor : It has been shown to bind with a Ki affinity of approximately 806 nM , indicating potential as a modulator in serotonergic pathways.

- NF-kB Pathway : Some derivatives exhibit inhibitory effects on the NF-kB pathway, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that triazole-containing compounds demonstrate promising anticancer properties:

- Cytotoxicity : Studies have reported IC50 values as low as 0.43 µM against HCT116 colon cancer cells, showcasing significant potency compared to traditional chemotherapeutics .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through increased reactive oxygen species (ROS) levels and modulation of mitochondrial membrane potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Broad Spectrum : It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Study 1: Anticancer Efficacy in Cell Lines

A series of experiments were conducted to assess the anticancer efficacy of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis |

| MDA-MB-231 | 0.15 | Inhibits NF-kB signaling |

| A549 | 7.72 | Increases ROS levels |

This table summarizes the cytotoxic effects observed across various studies, highlighting the compound's potential as a lead in cancer therapy.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results indicate that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide possesses significant antibacterial activity.

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-19-9-11(17-18-19)15(20)16-8-14(21-2)13-7-10-5-3-4-6-12(10)22-13/h3-7,9,14H,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUOVEAKJUKADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.